molecular formula C6H9N3O B096429 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- CAS No. 17634-60-5

2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl-

Cat. No. B096429
CAS RN: 17634-60-5
M. Wt: 139.16 g/mol
InChI Key: AOUSVALLAUSDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as 4-amino-1,5-dimethylpyrimidin-2-one or abbreviated as AMDP.

Mechanism Of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- varies depending on its application. In cancer treatment, AMDP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death. In malaria treatment, AMDP has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the survival of the malaria parasite. In material science, the unique properties of AMDP have been attributed to its ability to form strong hydrogen bonds with other molecules, resulting in the formation of new materials with unique properties.

Biochemical And Physiological Effects

2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- has been shown to have various biochemical and physiological effects. In cancer treatment, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In malaria treatment, AMDP has been shown to inhibit the growth and replication of the malaria parasite. In material science, the unique properties of AMDP have been attributed to its ability to form strong hydrogen bonds with other molecules, resulting in the formation of new materials with unique properties.

Advantages And Limitations For Lab Experiments

The advantages of using 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- in lab experiments include its relatively simple synthesis method, its ability to form strong hydrogen bonds with other molecules, and its potential applications in various fields. The limitations of using AMDP in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and application.

Future Directions

There are numerous future directions for the study of 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl-. In medicine, further studies are needed to determine the optimal dosage and application of AMDP in cancer treatment and malaria treatment. In agriculture, further studies are needed to determine the potential of AMDP as a new pesticide. In material science, further studies are needed to explore the unique properties of AMDP and its potential applications in the development of new materials.
Conclusion:
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- is a chemical compound that has shown potential applications in various fields, including medicine, agriculture, and material science. Its relatively simple synthesis method and ability to form strong hydrogen bonds with other molecules make it a promising candidate for further studies. However, further studies are needed to determine its optimal dosage and application and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- can be achieved through various methods. One of the most common methods involves the reaction of 4,6-dichloropyrimidine with methylamine and dimethylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl-. Other methods include the reaction of 4-amino-2-methylpyrimidine with formaldehyde and formic acid or the reaction of 4-amino-2-methylpyrimidine with dimethyl carbonate and sodium hydroxide.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer, malaria, and viral infections. In agriculture, AMDP has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been used in the synthesis of new materials with unique properties.

properties

CAS RN

17634-60-5

Product Name

2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl-

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

4-amino-1,5-dimethylpyrimidin-2-one

InChI

InChI=1S/C6H9N3O/c1-4-3-9(2)6(10)8-5(4)7/h3H,1-2H3,(H2,7,8,10)

InChI Key

AOUSVALLAUSDCJ-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)N=C1N)C

Canonical SMILES

CC1=CN(C(=O)N=C1N)C

Other CAS RN

17634-60-5

synonyms

2(1H)-Pyrimidinone,4-amino-1,5-dimethyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.